molecular formula C16H13ClN2O2 B15188154 3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133662-12-1

3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B15188154
CAS No.: 133662-12-1
M. Wt: 300.74 g/mol
InChI Key: ZWMYZTWDWBXESY-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-phenyloxiranecarboxylic acid with (2-chlorophenyl)methylenehydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

133662-12-1

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyloxirane-2-carboxamide

InChI

InChI=1S/C16H13ClN2O2/c17-13-9-5-4-8-12(13)10-18-19-16(20)15-14(21-15)11-6-2-1-3-7-11/h1-10,14-15H,(H,19,20)/b18-10+

InChI Key

ZWMYZTWDWBXESY-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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